Isoform Selectivity: JNK3 vs. JNK1 and JNK2
JNK3 inhibitor-3 exhibits a clear selectivity profile across the JNK family, with a >36-fold preference for JNK3 over JNK1 and a >10-fold preference over JNK2. This contrasts sharply with pan-JNK inhibitors like SP600125, which lack isoform discrimination . The selectivity ratios are derived from enzymatic inhibition assays, providing a quantitative basis for prioritizing this compound in studies where JNK3-specific pharmacology must be isolated from JNK1/2-mediated effects [1].
| Evidence Dimension | Isoform selectivity (IC50) |
|---|---|
| Target Compound Data | JNK3: 4.1 nM; JNK2: 44.0 nM; JNK1: 147.8 nM |
| Comparator Or Baseline | SP600125 (non-selective JNK inhibitor) with no isoform discrimination |
| Quantified Difference | JNK3 vs. JNK1: 36.1-fold selectivity; JNK3 vs. JNK2: 10.7-fold selectivity |
| Conditions | In vitro kinase inhibition assay (enzymatic) |
Why This Matters
Isoform selectivity is critical for attributing observed biological effects specifically to JNK3 inhibition, reducing confounding variables in mechanistic studies.
- [1] Jun J, Yang S, Lee J, Moon H, Kim J, Jung H, Im D, Oh Y, Jang M, Cho H, Baek J, Kim H, Kang D, Bae H, Tak C, Hwang K, Kwon H, Kim H, Hah JM. Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease. Eur J Med Chem. 2023 Jan 5;245(Pt 1):114894. View Source
